molecular formula C20H18N2O5S2 B11082180 methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11082180
M. Wt: 430.5 g/mol
InChI Key: DNTHDWRMXVDRDR-UHFFFAOYSA-N
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Description

  • This compound is a member of the thiazine family, characterized by its heterocyclic structure containing both sulfur and nitrogen atoms.
  • The systematic name provides information about its substituents and functional groups, but let’s break it down:

      Methyl: Indicates the presence of a methyl group (CH₃).

      (2Z): Refers to the configuration of a double bond.

      {[4-(ethoxycarbonyl)phenyl]imino}: Describes a substituted phenyl group with an imino (NH) substituent.

      4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate: Specifies the remaining atoms and functional groups.

  • Overall, this compound combines aromatic, heterocyclic, and carbonyl features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: May serve as a lead compound for drug development.

      Industry: Applications in materials science and catalysis.

  • Mechanism of Action

      Targets: Interaction with specific enzymes, receptors, or cellular components.

      Pathways: Modulation of biochemical pathways (e.g., metabolic, signaling).

    • Detailed studies are needed to elucidate the precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C20H18N2O5S2

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    methyl 2-(4-ethoxycarbonylphenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazine-6-carboxylate

    InChI

    InChI=1S/C20H18N2O5S2/c1-3-27-18(24)13-6-8-14(9-7-13)21-20-22(12-15-5-4-10-28-15)17(23)11-16(29-20)19(25)26-2/h4-11H,3,12H2,1-2H3

    InChI Key

    DNTHDWRMXVDRDR-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C=C(S2)C(=O)OC)CC3=CC=CS3

    Origin of Product

    United States

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